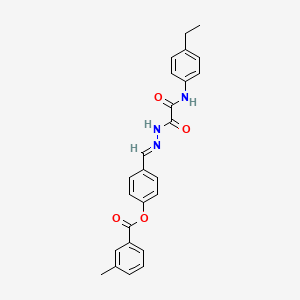
DTBPF-Pd-G3 GT capsule
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DTBPF G3 precat involves the reaction of 1,1′-Bis(di-tert-butylphosphino)ferrocene with palladium(II) chloride in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of DTBPF G3 precat follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
DTBPF G3 precat undergoes various types of reactions, primarily cross-coupling reactions. These include:
- Buchwald-Hartwig cross-coupling reaction
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Hiyama coupling
- Heck reaction
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, and organometallic reagents such as boronic acids, stannanes, alkynes, and zinc reagents. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as toluene or dimethylformamide .
Major Products
The major products formed from these reactions are various substituted aromatic and aliphatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Wissenschaftliche Forschungsanwendungen
DTBPF G3 precat is widely used in scientific research due to its versatility and efficiency in catalyzing cross-coupling reactions. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Modification of biomolecules, such as peptides and proteins, for studying biological processes.
Medicine: Development of new drugs and therapeutic agents.
Industry: Production of fine chemicals, polymers, and materials.
Wirkmechanismus
DTBPF G3 precat functions as a precatalyst, which means it generates the active catalytic species in situ during the reaction. The mechanism involves the coordination of the palladium center with the phosphine ligands, followed by oxidative addition of the substrate to the palladium center. This is followed by transmetalation and reductive elimination steps, leading to the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
DTBPF G3 precat is unique due to its high stability and efficiency in catalyzing a wide range of cross-coupling reactions. Similar compounds include:
- 1,1′-Bis(di-tert-butylphosphino)ferrocene palladium G2
- 1,1′-Bis(di-tert-butylphosphino)ferrocene palladium G4
- MorDalphos palladium G3
- tBuBrettPhos palladium G3
These compounds also serve as precatalysts for cross-coupling reactions but may differ in terms of stability, reactivity, and the range of reactions they can catalyze.
Eigenschaften
Molekularformel |
C39H58FeNO3P2PdS- |
|---|---|
Molekulargewicht |
845.2 g/mol |
InChI |
InChI=1S/2C13H22P.C12H10N.CH4O3S.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;;/h2*7-10H,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);;/q;;-1;;; |
InChI-Schlüssel |
WLRXGSRROJVGMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Fe].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040396.png)
![2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole](/img/structure/B12040405.png)
![8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12040406.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12040417.png)

![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B12040439.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)


